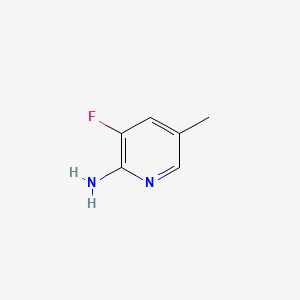

3-Fluoro-5-methylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

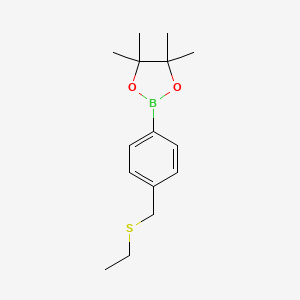

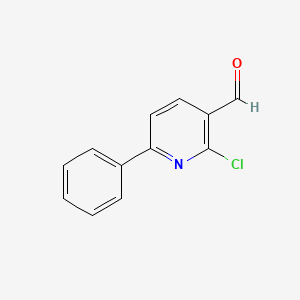

3-Fluoro-5-methylpyridin-2-amine is a chemical compound with the CAS Number: 1211590-31-6 . It has a molecular weight of 126.13 and its IUPAC name is 3-fluoro-5-methylpyridin-2-amine . The compound is typically stored in a refrigerator and it appears as a white to yellow to brown solid .

Synthesis Analysis

The synthesis of 3-Fluoro-5-methylpyridin-2-amine involves a reaction with dimethylzinc . The reaction mixture is heated at 95°C for 2 hours . After cooling to room temperature, the mixture is quenched with methanol . The mixture is then diluted with aqueous saturated NH4OH and extracted with EtOAc . The organic layer is dried over MgSO4, filtered, and concentrated under vacuum . The residue is purified by silica gel column chromatography, followed by trituration with hexane to give 3-fluoro-5-methylpyridin-2-amine .Molecular Structure Analysis

The InChI code for 3-Fluoro-5-methylpyridin-2-amine is 1S/C6H7FN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) . The InChI key is WKAWTMSJTPXTOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Fluoro-5-methylpyridin-2-amine has a molecular weight of 126.13 . It is a white to yellow to brown solid . The compound is typically stored in a refrigerator .Applications De Recherche Scientifique

3-Fluoro-5-methylpyridin-2-amine is a chemical compound with the CAS Number: 1211590-31-6 . It is often used in scientific research, particularly in the field of chemistry .

One potential application of this compound is in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

The methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .

- Potassium Channel Blocker for PET Imaging

- Field : Biophysical and Chemical Characterization

- Application Summary : 3-Fluoro-5-methylpyridin-4-amine (5Me3F4AP) has been identified as a novel potassium (K+) channel blocker . It has potential applications in Positron Emission Tomography (PET), a type of imaging test that helps reveal how tissues and organs are functioning .

- Methods : The compound 5Me3F4AP has comparable potency to 4-aminopyridine (4AP) and the PET tracer 3-fluoro-4-aminopyridine (3F4AP). It is more lipophilic (logD = 0.664 ± 0.005 vs. 0.414 ± 0.002) and slightly more basic (pKa = 7.46 ± 0.01 vs. 7.37 ± 0.07) .

- Results : The results indicate that 5-methyl-3F4AP exhibits high binding affinity, good physicochemical properties, and slower oxidation by CYP2E1 than 3F4AP, making it a promising candidate for further PET studies .

- Synthesis of Fluorinated Pyridines

- Field : Organic Chemistry

- Application Summary : 3-Fluoro-5-methylpyridin-2-amine could potentially be used in the synthesis of fluorinated pyridines . Fluorinated pyridines are of special interest as potential imaging agents for various biological applications .

- Methods : The synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .

- Results : The results of these syntheses could lead to the production of potential imaging agents for various biological applications .

Safety And Hazards

Propriétés

IUPAC Name |

3-fluoro-5-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAWTMSJTPXTOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730850 |

Source

|

| Record name | 3-Fluoro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-methylpyridin-2-amine | |

CAS RN |

1211590-31-6 |

Source

|

| Record name | 3-Fluoro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567780.png)

![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)

![Sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B567796.png)